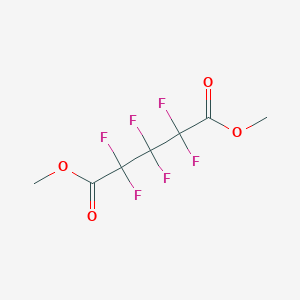

Dimethyl hexafluoroglutarate

Descripción general

Descripción

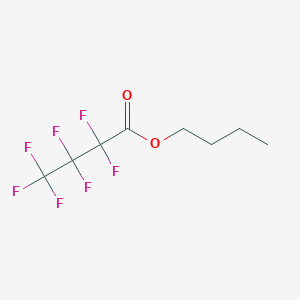

Dimethyl hexafluoroglutarate (CAS: 1513-62-8) is a chemical compound with the molecular formula C7H6F6O4 . It is also known by other names such as dimethyl 2,2,3,3,4,4-hexafluoropentanedioate .

Synthesis Analysis

The synthesis of Dimethyl hexafluoroglutarate has been reported in the literature. For instance, it has been synthesized as a part of the production of fluorinated polyesters . The synthesis process involved the use of dimethyl tetrafluorosuccinate (DMTFS), dimethyl hexafluoroglutarate (DMHFG), and dimethyl octafluoroadipate (DMOFA) and ethylene glycol . The influence of parameters like monomer’s size, temperature, vacuum, ultrasound, and catalyst on the polyesters synthesis was evaluated .Molecular Structure Analysis

The molecular structure of Dimethyl hexafluoroglutarate is represented by the InChI string: InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3 . The compound has a molecular weight of 268.11 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl hexafluoroglutarate are not detailed in the search results, the compound is known to participate in the synthesis of fluorinated polyesters .Physical And Chemical Properties Analysis

Dimethyl hexafluoroglutarate has a molecular weight of 268.11 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors and 10 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Polyesters

DMHFG is used in the synthesis of fluorinated polyesters . In a study, three fluorinated polyesters were synthesized from DMHFG, dimethyl tetrafluorosuccinate (DMTFS), and dimethyl octafluoroadipate (DMOFA) with ethylene glycol . The influence of parameters like monomer’s size, temperature, vacuum, ultrasound, and catalyst on the polyesters synthesis was evaluated .

Influence of Ultrasound in Synthesis

The role of ultrasound (US) was found to be crucial to attain high reaction conversion rates . The effect of US was more relevant for the higher molecular weight monomers (DMHFG and DMOFA) .

Enzymatic Catalysis

The use of Candida antarctica lipase (immobilized CALB) marginally favors the synthesis reactions when fixing the other conditions . This enzymatic catalysis is processed under mild reaction conditions enabling structure retention when polymerizing unstable monomers .

Biodegradable Polymers

The synthesized fluorinated polyesters belong to a group of biodegradable polymers with extensive applications in biomaterials, surgical sutures, controlled release carriers, and coatings .

Thermoplastics and Thermoset Resins

These types of polyesters are also widely used as thermoplastics and thermoset resins .

Lipase-catalyzed Polycondensation Reactions

Lipase-catalyzed polycondensation reactions have been explored focusing on reactions between diols and activated diesters .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZVBCPDYSZAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164754 | |

| Record name | Dimethyl perfluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl hexafluoroglutarate | |

CAS RN |

1513-62-8 | |

| Record name | Dimethyl hexafluoroglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl perfluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hexafluoroglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the size of dimethyl hexafluoroglutarate affect its reactivity in polyester synthesis?

A1: The research paper [] highlights that the size of the monomer significantly influences the reaction conversion rate in polyester synthesis. Dimethyl hexafluoroglutarate, being a larger monomer compared to dimethyl tetrafluorosuccinate, resulted in a lower conversion rate during polymerization with ethylene glycol. The researchers attribute this to steric hindrance, where the larger size of the molecule can impede the reaction with ethylene glycol. Smaller monomers, facing less steric hindrance, can react more readily, leading to higher conversion rates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)